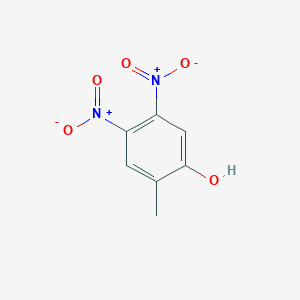

2-Methyl-4,5-dinitrophenol

Description

General Context and Significance in Organic Chemistry Research

Dinitrophenolic compounds, characterized by a phenol (B47542) ring substituted with two nitro groups, represent a significant class of molecules in organic chemistry. contaminantdb.caontosight.aiontosight.ai Their chemical architecture, featuring the electron-withdrawing nature of the nitro groups on an aromatic ring, makes them valuable as intermediates in the synthesis of more complex molecules, including dyes, pharmaceuticals, and polymers. ontosight.aicdc.govpic.int The most commercially significant isomer in the dinitrocresol family is 2-Methyl-4,6-dinitrophenol, widely known as DNOC. chemicalbook.comcdc.gov Historically, compounds like DNOC have been used extensively as pesticides, herbicides, and insecticides. pic.intchemicalbook.comchemicalbook.com This extensive use has also made them subjects of environmental and toxicological research. cdc.gov From a research perspective, the reactivity of the phenolic hydroxyl group and the potential for reduction of the nitro groups make these compounds versatile substrates for a variety of chemical transformations. cdc.gov

Academic Inquiry Landscape for 2-Methyl-4,5-dinitrophenol

In contrast to the broad academic interest in compounds like DNOC, the specific isomer this compound is not widely documented in scientific literature. A comprehensive search of chemical databases and research publications reveals a significant scarcity of studies focused on this particular molecule. Reports from governmental agencies have also noted the lack of available data on many dinitrocresol isomers apart from the commercially prominent ones. cdc.gov

While its isomers have been the subject of numerous studies, including detailed analyses of their synthesis, reactivity, and application, this compound remains a comparatively obscure compound. cdc.govchemicalbook.comcdc.gov The available information is largely limited to listings in chemical supplier catalogs, with minimal experimental data provided. evitachem.com Consequently, the academic inquiry landscape for this compound is sparse, with a clear focus in the broader dinitrocresol field on more historically and commercially relevant isomers such as 2-Methyl-4,6-dinitrophenol (DNOC). chemicalbook.comcdc.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O5 |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

2-methyl-4,5-dinitrophenol |

InChI |

InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)6(9(13)14)3-7(4)10/h2-3,10H,1H3 |

InChI Key |

OOPXZCWOOWWBKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Physicochemical and Structural Data

Table 1: Physicochemical Properties of 2-Methyl-4,5-dinitrophenol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆N₂O₅ | - |

| Molecular Weight | 198.13 g/mol | sigmaaldrich.com |

| Appearance | Yellow crystalline solid | evitachem.com |

| Melting Point | Approx. 110 °C | evitachem.com |

| Boiling Point | Data not available | - |

| CAS Number | Data not available | - |

Table 2: Comparative Data for Isomer 2-Methyl-4,6-dinitrophenol (DNOC)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆N₂O₅ | sigmaaldrich.com |

| Molecular Weight | 198.13 g/mol | sigmaaldrich.com |

| Appearance | Yellow crystalline solid | chemicalbook.com |

| Melting Point | 83-88 °C | chemicalbook.comchemicalbook.com |

| Boiling Point | 312 °C | chemicalbook.comwikipedia.org |

| CAS Number | 534-52-1 | chemicalbook.comsigmaaldrich.com |

Molecular Structure, Reactivity, and Spectroscopic Elucidation of 2 Methyl 4,5 Dinitrophenol

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. For aromatic nitro compounds, specific vibrational modes are indicative of the various bonds present.

In the FT-IR spectrum of a related compound, 2,4-dinitrophenol (B41442) (DNP), characteristic bands are observed that can be extrapolated to 2-Methyl-4,5-dinitrophenol. researchgate.net The O-H stretching vibration is typically broad due to hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations are generally found in the region of 3100-3000 cm⁻¹. Asymmetric and symmetric stretching vibrations of the NO₂ group are strong and appear at distinct frequencies. researchgate.net For instance, in 2,4-dinitrophenylhydrazine, another related molecule, these are well-defined. bohrium.com

FT-Raman spectroscopy provides complementary information. In studies of 2,4-dinitrophenol, Raman-active bands have been assigned to the stretching mode between the aromatic ring and the nitro groups. researchgate.net

Table 1: Expected Key Vibrational Frequencies for this compound (based on related compounds)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | Broad, ~3200-3600 | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, FT-Raman |

| Asymmetric NO₂ Stretch | ~1500-1560 | FT-IR, FT-Raman |

| Symmetric NO₂ Stretch | ~1330-1370 | FT-IR, FT-Raman |

| C=C Aromatic Ring Stretch | 1400-1600 | FT-IR, FT-Raman |

Nuclear Magnetic Resonance (NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

For 2-Methyl-4,6-dinitrophenol, a close isomer, the ¹H NMR spectrum shows distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. chemicalbook.com The chemical shifts of the aromatic protons are influenced by the positions of the nitro and methyl groups on the ring. chemicalbook.com The methyl group protons typically appear as a singlet in the upfield region, while the aromatic protons are found further downfield. chemicalbook.com The hydroxyl proton signal can be broad and its position can vary depending on the solvent and concentration. chemicalbook.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Environment | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (ring protons) | 7.0 - 9.0 |

| ¹H | Methyl (-CH₃) | 2.0 - 2.5 |

| ¹H | Hydroxyl (-OH) | Variable, often broad |

| ¹³C | Aromatic (C-NO₂) | 140 - 150 |

| ¹³C | Aromatic (C-OH) | 150 - 160 |

| ¹³C | Aromatic (other ring carbons) | 115 - 140 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The presence of chromophores, such as the nitro groups and the aromatic ring in this compound, results in characteristic absorption bands.

Studies on 2,4-dinitrophenol show strong absorption in the UV region. researchgate.net The position of the absorption maxima (λmax) is influenced by the solvent and the pH of the solution. researchgate.net For nitrophenols, the electronic spectrum typically displays bands corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the nitro groups. The conjugation between the nitro groups, the aromatic ring, and the phenolic oxygen influences the energy of these transitions. msu.edu

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Expected λmax (nm) | Transition Type |

|---|---|---|

| Non-polar (e.g., Hexane) | ~250-270, ~330-360 | π → π, n → π |

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Solid-State Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of a solid material. It provides information on the arrangement of atoms within a crystal lattice, including unit cell dimensions. For organic molecules, single-crystal XRD can definitively establish the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com Powder XRD is used to assess the crystallinity and phase purity of a bulk sample. bohrium.comresearchgate.net While specific XRD data for this compound is not available, analysis of related dinitrophenol derivatives often reveals monoclinic or triclinic crystal systems. researchgate.netscirp.org

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and topography of a solid sample. SEM images can reveal details about particle size, shape, and surface texture. researchgate.netresearchgate.net For a crystalline compound like this compound, SEM would be used to characterize the morphology of the crystals.

Intramolecular Interactions and Electronic Effects

The chemical properties and reactivity of this compound are largely dictated by the interplay of intramolecular interactions and the electronic effects of its substituent groups.

Role of Nitro Group Electron-Withdrawing Effects on Reactivity

The two nitro (NO₂) groups on the aromatic ring of this compound play a crucial role in determining its reactivity. Nitro groups are strong electron-withdrawing groups due to both the inductive effect (-I) and the resonance effect (-M).

The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density away from the aromatic ring through the sigma bonds. The resonance effect involves the delocalization of electron density from the aromatic ring into the nitro group, which can be represented by resonance structures.

This strong electron withdrawal has several important consequences for the reactivity of the molecule:

Increased Acidity: The electron-withdrawing nature of the nitro groups stabilizes the phenoxide anion that is formed upon deprotonation of the hydroxyl group. By delocalizing the negative charge, the nitro groups make the phenol (B47542) more acidic (lower pKa) compared to phenol itself. The presence of two such groups significantly enhances this effect.

Activation towards Nucleophilic Aromatic Substitution: The withdrawal of electron density from the aromatic ring makes it more electrophilic and thus more susceptible to attack by nucleophiles. This effect is particularly pronounced for positions ortho and para to the nitro groups.

Deactivation towards Electrophilic Aromatic Substitution: Conversely, the electron-poor nature of the aromatic ring makes it less reactive towards electrophilic attack. The nitro groups are strongly deactivating substituents in electrophilic aromatic substitution reactions.

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-methyl-4,6-dinitrophenol |

| 2,4-dinitrophenol |

| 2,4-dinitrophenylhydrazine |

Intramolecular Hydrogen Bonding Influences (Insights from Analogous Dinitrophenols)

The molecular structure of dinitrophenol derivatives is significantly influenced by hydrogen bonding. The positioning of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzene (B151609) ring dictates whether intramolecular (within the same molecule) or intermolecular (between different molecules) hydrogen bonding is favored. This, in turn, affects the compound's physical and chemical properties. pscnotes.comdoubtnut.com

In molecules like o-nitrophenol, where the hydroxyl and nitro groups are adjacent (in the ortho position), strong intramolecular hydrogen bonding occurs. pscnotes.comvaia.com This internal bonding reduces the molecule's interaction with neighboring molecules. vaia.com Conversely, in p-nitrophenol, the groups are on opposite sides of the ring (para position), making intramolecular bonding impossible. Instead, these molecules form strong intermolecular hydrogen bonds with each other. pscnotes.comdoubtnut.com

For this compound, the hydroxyl group is at position 1, the methyl group at position 2, and the nitro groups at positions 4 and 5. The nitro group at position 5 is meta to the hydroxyl group, while the nitro group at position 4 is para. Due to the spatial separation, strong intramolecular hydrogen bonding between the hydroxyl group and the nitro groups, similar to that in o-nitrophenol, is not expected. The presence of a methyl group can also exert steric effects, potentially influencing the strength of any hydrogen bonds that do form. researchgate.net Studies on analogous compounds, such as methyl-2-nitrophenols, have shown that the position of the methyl group can either weaken or strengthen the intramolecular hydrogen bond. researchgate.net In some o-nitrophenols, an alkyl group near the hydroxyl group can strengthen this bond. researchgate.net

The formation of hydrogen bonds can be studied using various spectroscopic techniques. For instance, the interaction between 3,4-dinitrophenol (B1215509) and various bases has been investigated using UV-visible spectroscopy to determine the equilibrium constants for the formation of hydrogen-bonded complexes. nih.gov Infrared (IR) spectroscopy is also a powerful tool, as the O-H stretching frequency is sensitive to the hydrogen-bonding environment. researchgate.net

| Compound | Substituent Positions | Predominant Hydrogen Bonding Type | Reference |

|---|---|---|---|

| o-Nitrophenol | 1-OH, 2-NO₂ | Intramolecular | pscnotes.comvaia.com |

| p-Nitrophenol | 1-OH, 4-NO₂ | Intermolecular | pscnotes.comdoubtnut.com |

| This compound | 1-OH, 2-CH₃, 4-NO₂, 5-NO₂ | Primarily Intermolecular (expected) |

Chemical Reactivity Profiles and Mechanisms

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they possess strong electron-withdrawing substituents. wikipedia.org The Nucleophilic Aromatic Substitution (SNAr) mechanism is a primary pathway for such reactions, particularly when electron-withdrawing groups like nitro groups (-NO₂) are positioned ortho or para to a good leaving group. wikipedia.orgchemeurope.com These groups activate the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate. wikipedia.orgchemeurope.com

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. semanticscholar.orgscribd.com

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemeurope.comscribd.com This step is typically slow as it involves the temporary loss of aromaticity. wikipedia.orgchemeurope.com

Elimination Step: The leaving group is expelled, and the aromaticity of the ring is restored. This step is generally fast. wikipedia.orgchemeurope.com

In dinitrophenol derivatives, the two nitro groups strongly withdraw electron density from the benzene ring, making it highly electrophilic and susceptible to nucleophilic attack. For example, the reaction of 2,4-dinitrochlorobenzene with a base proceeds through an SNAr mechanism to form 2,4-dinitrophenol. chemeurope.com The reactivity in SNAr reactions is influenced by several factors, including the nature of the leaving group, the nucleophile, and the solvent. semanticscholar.org Kinetic studies on the reactions of 2,4-dinitrobenzene derivatives have shown that the rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions. semanticscholar.org For instance, in the reaction of various 2,4-dinitrophenyl derivatives with hydrazine (B178648) in DMSO, the departure of the leaving group was found to be the rate-determining step. semanticscholar.org

| Derivative | Nucleophile | Solvent | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | DMSO > MeCN > MeOH | Rate-determining formation of zwitterionic intermediate. | semanticscholar.org |

| 2,4-Dinitrophenyl phenyl sulfide (B99878) derivatives | Hydrazine | DMSO | Rate depends on the pKa of the thioaryl leaving group. | semanticscholar.org |

| 2,4-Dinitrophenyl acetate (B1210297) | Hydrazine | Methanol | Proceeds via acyl-oxygen scission in a concerted mechanism. | semanticscholar.orgresearchgate.net |

In environmental systems like soil and sediments, dinitrophenol derivatives can interact with mineral surfaces, particularly clay minerals. nih.gov These interactions are crucial for determining the fate and transport of these compounds in the environment. The sorption of dinitrophenols onto clays (B1170129) like smectite is influenced by several factors, including pH, the nature of the exchangeable cations on the clay surface, and the specific structure of the dinitrophenol molecule. researchgate.netcambridge.org

Studies on 4,6-dinitro-o-cresol (B1670846) (DNOC), an analogue of this compound, have shown that its adsorption to clay minerals decreases as pH increases. researchgate.netcambridge.org This indicates that the neutral form of the molecule is preferentially adsorbed over its anionic form, which is predominant at pH values above its pKa. acs.org

The type of exchangeable cation on the clay surface has a strong effect on sorption, which is largely dependent on the cation's hydration energy. researchgate.netcambridge.org

Weakly hydrated cations (e.g., K⁺, Cs⁺) promote greater sorption. researchgate.netcambridge.orgacs.org Their lower hydration allows for more direct interaction between the cation and the nitro groups of the dinitrophenol. researchgate.netcambridge.orgacs.org This interaction provides stabilization energy for the adsorbed molecule. acs.org

Strongly hydrated cations (e.g., Na⁺, Ca²⁺, Mg²⁺) lead to weaker sorption. researchgate.netcambridge.orgacs.org The water molecules surrounding these cations effectively compete with the dinitrophenol molecules for coordination sites around the cation. acs.org

| Factor | Influence on Dinitrophenol Sorption on Clay | Mechanism/Reason | Reference |

|---|---|---|---|

| pH | Sorption decreases with increasing pH. | The neutral form of the molecule is preferentially adsorbed. | nih.govresearchgate.netcambridge.org |

| Exchangeable Cations | Weakly hydrated cations (K⁺, Cs⁺) enhance sorption. Strongly hydrated cations (Na⁺, Ca²⁺) reduce sorption. | Lower hydration allows direct cation-NO₂ group interaction. Water molecules compete for coordination sites with highly hydrated cations. | researchgate.netcambridge.orgacs.org |

| Clay Charge Density | Sorption is higher on low-charge clays. | Low-charge clays provide larger adsorption domains. | researchgate.netresearchgate.net |

| Molecular Structure | Steric hindrance from bulky substituents can reduce sorption. | Bulky groups can impede the molecule's ability to interact effectively with the clay surface. | researchgate.netcambridge.org |

Based on a comprehensive search of available scientific literature, detailed computational and quantum mechanical investigations specifically focused on the compound This compound are not available.

The provided outline requires in-depth data and research findings for the following areas:

Theoretical Methodologies for Molecular Structure and Energetics , including Density Functional Theory (DFT), Ab Initio, and semiempirical approaches.

Prediction and Assignment of Spectroscopic Parameters , such as simulated vibrational (FT-IR, FT-Raman) and electronic absorption spectra (TD-DFT).

Electronic Structure and Reactivity Descriptors .

While computational studies have been conducted on related isomers such as 2-methyl-4,6-dinitrophenol and 2,4-dinitrophenol, the specific data for this compound is not present in the reviewed literature. Therefore, it is not possible to generate an article that adheres to the strict and specific requirements of the provided outline for this particular compound.

Computational Chemistry and Quantum Mechanical Investigations of 2 Methyl 4,5 Dinitrophenol

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) for Reactivity and Stability

No published studies were found that detail the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for 2-Methyl-4,5-dinitrophenol. This information is crucial for understanding the compound's kinetic stability and chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability, with a larger gap generally implying lower reactivity. Without these computational results, a quantitative analysis of its reactivity, electron-donating, and electron-accepting capabilities remains speculative.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution

Similarly, there is a lack of available research on the Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analysis of this compound. NBO analysis provides insight into intramolecular and intermolecular bonding and interactions among bonds, while MEP analysis is instrumental in identifying sites for electrophilic and nucleophilic attack by mapping the electrostatic potential onto the electron density surface. The absence of this data prevents a detailed discussion of the charge distribution and reactive sites on the molecule.

Simulation of Intermolecular Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. There are no specific molecular docking studies available in the public domain that involve this compound as a ligand. Such studies would be invaluable in understanding its potential interactions with biological macromolecules or other chemical species, which is fundamental in fields like drug design and toxicology.

In-depth Analysis of this compound Reveals Data Scarcity in Environmental Research

A comprehensive review of scientific literature reveals a significant gap in the understanding of the environmental chemistry and transformation of the specific chemical compound This compound . Despite extensive searches for research pertaining to its sorption mechanisms, environmental distribution, and biotransformation pathways, specific data for this particular isomer is largely absent from published scientific studies.

The majority of available environmental research focuses on the closely related isomer, 2-Methyl-4,6-dinitrophenol , commonly known as 4,6-dinitro-o-cresol (B1670846) (DNOC). While studies on DNOC provide insights into the behavior of dinitromethylphenols in the environment, the principles of chemistry and toxicology dictate that data cannot be directly extrapolated from one isomer to another. The precise positioning of the nitro functional groups on the aromatic ring significantly influences the molecule's physical-chemical properties, including its polarity, acidity (pKa), and steric hindrance. These differences, in turn, govern its environmental fate, such as its affinity for soil components, and its susceptibility and pathways for microbial degradation.

Consequently, providing a thorough, informative, and scientifically accurate article on the environmental chemistry and transformation of this compound, as per the requested detailed outline, is not feasible based on the current body of scientific evidence. The specific data required to populate subsections on adsorption to clay minerals, the influence of pH and cation composition, aerobic degradation processes, metabolic intermediates, and kinetic studies for this compound are not available in the reviewed literature.

To maintain scientific accuracy and adhere to the strict scope of the inquiry, this article cannot be generated. Further empirical research focusing specifically on the this compound isomer is required to elucidate its behavior and impact on natural systems.

Environmental Chemistry and Transformation of 2 Methyl 4,5 Dinitrophenol in Natural Systems

Abiotic Degradation Processes and Advanced Oxidation Technologies

The environmental fate of 2-Methyl-4,5-dinitrophenol is significantly influenced by abiotic degradation processes, particularly advanced oxidation technologies (AOTs) that generate highly reactive species to break down this persistent organic pollutant. These technologies are crucial for the remediation of contaminated water and soil, as well as for understanding the transformation of this compound in various environmental compartments.

Oxidative Degradation Mechanisms (e.g., Hydroxyl Radical Attack)

The oxidative degradation of dinitrophenols, including this compound, is primarily driven by the attack of highly reactive oxygen species, with the hydroxyl radical (•OH) being the most significant. The •OH radical is a powerful, non-selective oxidizing agent that can initiate the degradation of a wide range of organic compounds. The reaction between hydroxyl radicals and dinitrophenols can proceed through several mechanisms, including hydrogen atom abstraction, electrophilic addition to the aromatic ring, and electron transfer. researchgate.netfigshare.com

In the case of this compound, the presence of the methyl group and two nitro groups on the phenol (B47542) ring influences the sites of hydroxyl radical attack. The electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards electrophilic attack, but the hydroxyl and methyl groups are activating. The reaction is complex, leading to the formation of various intermediates through hydroxylation, denitration, and ring cleavage. The degradation process ultimately aims for the complete mineralization of the organic compound into carbon dioxide, water, and inorganic ions.

Systematic analysis of the oxidative degradation of 2,4-dinitrophenol (B41442) (a closely related compound) by various oxygen-containing free radicals has shown that the degradation initiated by •OH, among others, is relatively facile. researchgate.netfigshare.com The total rate constant for the reaction of •OH with 2,4-dinitrophenol has been calculated to be 1.23×10⁸ M⁻¹s⁻¹. researchgate.net While specific kinetic data for this compound is scarce, the principles of hydroxyl radical-mediated degradation are expected to be similar.

Application of Fenton and Photo-Fenton Reagents

Fenton and photo-Fenton processes are effective AOTs for the degradation of dinitrophenols. The Fenton reaction involves the use of ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating hydroxyl radicals. researchgate.net The photo-Fenton process enhances this reaction by using UV or visible light to promote the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals. tandfonline.comresearchgate.net

Studies on 2,4-dinitrophenol have demonstrated the high efficiency of these methods. The photo-Fenton process, in particular, has been shown to be more effective than the conventional Fenton process for the removal of dinitrophenols. tandfonline.com The irradiation with UV light accelerates the degradation rate significantly. researchgate.net For instance, the complete disappearance of 2,4-dinitrophenol has been observed within 40 minutes of reaction time in a photo-Fenton system. researchgate.net

The degradation efficiency is influenced by several factors, including the concentrations of the dinitrophenol, ferrous ions, and hydrogen peroxide, as well as the pH of the solution. Acidic conditions are generally favored for the Fenton and photo-Fenton reactions. researchgate.net While the mineralization of dinitrophenols to CO₂ can be achieved, the formation of intermediate products is a critical aspect of the degradation pathway. researchgate.net

Table 1: Comparison of Fenton and Photo-Fenton Processes for Dinitrophenol Degradation

| Feature | Fenton Process | Photo-Fenton Process |

| Primary Oxidant | Hydroxyl Radical (•OH) | Hydroxyl Radical (•OH) |

| Catalyst | Ferrous Ions (Fe²⁺) | Ferrous Ions (Fe²⁺) |

| Enhancement | - | UV/Visible Light |

| Efficiency | Effective | More Effective |

| Mechanism | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺ |

| Optimal pH | Acidic | Acidic |

Hydrodynamic Cavitation Applications in Degradation

Hydrodynamic cavitation is an emerging and energy-efficient AOT for the treatment of persistent organic pollutants. mdpi.com This process involves the formation, growth, and implosive collapse of microbubbles in a liquid, which is generated by passing the liquid through a constriction like an orifice plate or a venturi tube. The collapse of these cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the formation of hydroxyl radicals from the dissociation of water molecules. mdpi.comiasks.org

The degradation of 2,4-dinitrophenol using hydrodynamic cavitation has been investigated, demonstrating its potential for wastewater treatment. nih.gov The efficiency of the degradation can be significantly enhanced by combining hydrodynamic cavitation with other processes such as the addition of hydrogen peroxide or Fenton's reagent. nih.gov For instance, the combination of hydrodynamic cavitation with the Fenton process has been shown to lead to the complete degradation of 2,4-dinitrophenol. nih.gov

The degradation kinetics of dinitrophenols using hydrodynamic cavitation typically follow first-order kinetics. nih.gov The process is influenced by operating parameters such as inlet pressure, temperature, and pH. nih.gov Studies have shown that acidic conditions can favor the degradation of nitrophenols in hydrodynamic cavitation systems. iasks.org

Table 2: Synergistic Effects in Hydrodynamic Cavitation for Dinitrophenol Degradation

| Combined Process | Description | Outcome |

| HC/H₂O₂ | Hydrodynamic cavitation with hydrogen peroxide | Enhanced degradation due to increased hydroxyl radical formation. iasks.org |

| HC/Fenton | Hydrodynamic cavitation with Fenton's reagent | Complete degradation of 2,4-dinitrophenol observed. nih.gov |

| HC/Persulfate | Hydrodynamic cavitation with ferrous activated persulfate | Investigated as a process intensification strategy. nih.gov |

Photochemical Transformation in Atmospheric and Aqueous Phases

The photochemical transformation of this compound is a key process governing its fate in both the atmospheric and aqueous environments. This transformation can occur through direct absorption of sunlight or via indirect reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of a photon by the this compound molecule, leading to its excitation and subsequent chemical transformation. The presence of nitro and hydroxyl groups on the aromatic ring allows the molecule to absorb sunlight. However, studies on the closely related 2,4-dinitrophenol suggest that its photolysis rates in water can be low. nih.gov

Indirect photolysis, on the other hand, involves the reaction of this compound with photochemically produced oxidants such as hydroxyl radicals (•OH) and nitrate (B79036) radicals (NO₃•). In the atmospheric aqueous phase (e.g., cloud and fog droplets), the reaction with hydroxyl radicals is a significant degradation pathway for dinitrophenols. The relative importance of direct and indirect photolysis can depend on environmental conditions such as pH and the concentration of photosensitizers.

The photochemical fate of nitrophenols is also dependent on the medium. For instance, the photolysis of 2,4-dinitrophenol is more efficient in organic aerosol particles than in cloud or fog droplets. uci.edu The photochemical degradation products can vary depending on whether the reactions occur in a liquid or semisolid organic particle. uci.edu

In the atmosphere, this compound can be formed through the nitration of mononitrophenols. nih.gov This process can involve reactive nitrogen species such as nitrogen dioxide (NO₂) and the nitrate radical (NO₃•). nih.govnoaa.gov Field studies have indicated that 2,4-dinitrophenol can be formed in the atmospheric aqueous phase from the nitration of 2-nitrophenol (B165410) or 4-nitrophenol, with nitrogen dioxide playing a key role. nih.gov

Reactive nitrogen species are a diverse group of compounds that are biologically, photochemically, and radiatively active in the atmosphere. mdpi.com They include nitrogen oxides (NOx), nitric acid (HNO₃), nitrous acid (HONO), and organic nitrates. These species can influence the atmospheric chemistry of this compound through both formation and degradation pathways. For example, the reaction with nitrate radicals can be a loss pathway for nitrophenols, particularly during nighttime. noaa.gov The atmospheric processing of nitrophenols is complex and involves a cycle of chemical transformation, transport, and phase transitions. noaa.gov

Kinetic Modeling of Environmental Degradation (e.g., Pseudo-First Order Kinetics)

The environmental degradation of this compound and its isomers, such as 4,6-dinitro-o-cresol (B1670846) (DNOC), can be quantitatively described using kinetic models. These models are essential for predicting the persistence and fate of such compounds in natural systems. Among the various kinetic models, the pseudo-first-order kinetic model is frequently employed to describe the degradation processes of organic pollutants in environmental matrices like water and soil.

Pseudo-first-order kinetics are often applicable when the concentration of one reactant is significantly higher than that of the other, or when a reactant's concentration is maintained at a constant level. In the context of environmental degradation, the concentration of degrading agents such as microorganisms or hydroxyl radicals may remain relatively constant, making the degradation rate appear to be dependent only on the concentration of the pollutant.

The degradation of DNOC, an isomer of this compound, has been shown to follow a pseudo-first-order kinetic model, particularly in advanced oxidation processes like Fenton degradation. nih.gov This model is mathematically expressed as:

-d[C]/dt = k[C]

Where:

[C] is the concentration of the pollutant at time t

k is the pseudo-first-order rate constant

Upon integration, this equation yields:

ln([C]t/[C]0) = -kt

Where:

[C]t is the concentration of the pollutant at time t

[C]0 is the initial concentration of the pollutant

k is the pseudo-first-order rate constant

From this relationship, the half-life (t1/2) of the compound, which is the time required for its concentration to decrease by half, can be calculated as:

t1/2 = 0.693/k

The environmental persistence of a compound is often characterized by its half-life in different environmental compartments. For DNOC, the half-life varies significantly depending on the environmental medium and the degradation pathway.

Environmental Persistence of 4,6-dinitro-o-cresol (DNOC)

| Environmental Compartment | Degradation Process | Reported Half-life | Reference |

|---|---|---|---|

| Air | Atmospheric Oxidation | 129 days | canada.ca |

| Surface Water | Biodegradation | 7 to 58 days | canada.ca |

| Soil | Biodegradation | 14 hours to 2 months | canada.ca |

This table summarizes the reported half-lives for the environmental degradation of 4,6-dinitro-o-cresol (DNOC), an isomer of this compound.

Kinetic Data for the Degradation of 2,4-dinitrophenol (2,4-DNP) (Illustrative Example)

| Degradation Method | Rate Constant (k) | Half-life (t1/2) | Experimental Conditions | Reference |

|---|---|---|---|---|

| Anaerobic Biodegradation | - | 2.8 days | Aquatic environment | - |

| Aerobic Biodegradation | - | 68 days | Aquatic environment | - |

This table provides illustrative kinetic data for the degradation of 2,4-dinitrophenol (2,4-DNP), a related nitrophenolic compound. This data is presented to demonstrate the application of kinetic modeling, as specific rate constants for this compound were not found in the reviewed literature.

The study of degradation kinetics is crucial for environmental risk assessment. By determining the rate constants and half-lives of compounds like this compound and its isomers, scientists can predict their behavior in the environment, their potential for long-range transport, and the likelihood of their accumulation to harmful levels.

Advanced Analytical Methodologies for 2 Methyl 4,5 Dinitrophenol Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of nitrophenolic compounds from complex matrices. Its high resolving power makes it ideal for distinguishing between isomers and quantifying analytes with high accuracy.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of nitrophenols due to its versatility and applicability to non-volatile and thermally sensitive compounds. chromatographyonline.com Reverse-phase (RP) HPLC is the most common mode of separation for these analytes. sielc.com

The separation is typically achieved on C18 or similar nonpolar stationary phases. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often buffered and acidified with agents like phosphoric acid or formic acid to ensure the analytes are in their neutral, protonated form, which enhances retention and improves peak shape. chromatographyonline.comsielc.com Detection is most commonly performed using a UV-Visible detector set at a wavelength where the nitrophenol exhibits maximum absorbance. chromatographyonline.com For enhanced selectivity and lower detection limits, HPLC can be coupled with mass spectrometry (LC-MS/MS), which allows for the determination of the parent compound and its metabolites in complex biological samples. annexpublishers.comovid.comresearchgate.net

Below is a table summarizing typical HPLC conditions used for the analysis of related dinitrophenol compounds, which would serve as a starting point for method development for 2-Methyl-4,5-dinitrophenol.

Table 1: Representative HPLC Conditions for Dinitrophenol Analysis

| Parameter | Condition | Compound Analyzed | Source |

|---|---|---|---|

| Column | Phenomenex Kinetex Phenyl Hexyl (50 x 4.6 mm, 2.6 µm) | 2,4-Dinitrophenol (B41442) (DNP) | annexpublishers.com |

| Mobile Phase | Acetonitrile, water, and phosphoric acid | 2-Methyl-4,6-dinitrophenol | sielc.com |

| Mobile Phase | 50 mM acetate (B1210297) buffer (pH 5.0)-acetonitrile (80:20, v/v) | 4,6-dinitro-o-cresol (B1670846) (DNOC) | chromatographyonline.com |

| Detector | UV-Visible | DNOC, DNP | chromatographyonline.com |

| Detector | Tandem Mass Spectrometry (LC-MS/MS) | DNP and metabolites | annexpublishers.comovid.com |

| Flow Rate | 3 mL min⁻¹ | DNOC, DNP | chromatographyonline.com |

Gas Chromatography (GC) with Various Detectors (FID, ECD, MS)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While underivatized nitrophenols can be analyzed directly, they often exhibit poor chromatographic behavior (e.g., broad, tailing peaks) due to interactions with active sites in the injection port and column. researchgate.net To overcome this, derivatization is frequently employed to convert the polar phenolic group into a less polar, more volatile ether or ester derivative. nih.gov

Common derivatizing agents include diazomethane (B1218177) to form methylated phenols (anisoles) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form TBDMS derivatives. nih.govresearchgate.net These derivatives are more suitable for GC analysis, leading to sharper peaks and improved sensitivity. nih.gov However, it is noted that some dinitrophenols, including 2-methyl-4,6-dinitrophenol, may fail to derivatize effectively with certain reagents like α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr). epa.gov

Several detectors can be used for the analysis of this compound:

Flame Ionization Detector (FID): A universal detector for organic compounds, though it may offer limited sensitivity for trace analysis. epa.gov

Electron Capture Detector (ECD): Highly sensitive to electrophilic groups like nitro functionalities, making it particularly well-suited for detecting nitrophenols.

Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments, offering the highest degree of selectivity and enabling both qualitative and quantitative analysis. researchgate.netnih.govnih.gov

Table 2: Gas Chromatography Methods and Detectors for Nitrophenol Analysis

| Technique | Derivatization Agent | Detector | Target Analytes | Source |

|---|---|---|---|---|

| GC | None (underivatized) | FID | Phenols | epa.gov |

| GC | Diazomethane (methylation) | ECD / MS | Phenols | epa.gov |

| GC-MS | Trimethylsilyldiazomethane (methylation) | MS | Nitrophenols including 2-methyl-4-nitrophenol | nih.gov |

| GC-MS | MTBSTFA | MS | Phenolic compounds | researchgate.net |

Electrochemical Sensing Approaches

Electrochemical methods offer an attractive alternative to chromatographic techniques, providing rapid response times, high sensitivity, and suitability for on-site analysis. acs.org These methods are based on measuring the current or potential changes resulting from the electrochemical reduction or oxidation of the target analyte at an electrode surface.

Voltammetric Methods and Modified Electrode Applications

Voltammetric techniques, particularly differential pulse voltammetry (DPV), are highly sensitive for the determination of electroactive species like nitrophenols. researchgate.netresearchgate.net The analysis of dinitrophenols involves the electrochemical reduction of the two nitro groups on the aromatic ring. cas.cz The sensitivity and selectivity of these measurements can be significantly enhanced by modifying the surface of the working electrode.

Various materials have been used to modify electrodes for nitrophenol detection, including bismuth, graphene oxide, and various nanocomposites. acs.orgresearchgate.netrsc.org For instance, a bismuth bulk electrode (BiBE) has been successfully used for the DPV determination of 2-methyl-4,6-dinitrophenol. researchgate.net Similarly, hanging mercury drop electrodes (HMDE) have been employed for the determination of 2-methyl-4,6-dinitrophenol with detection limits reaching the nanomolar range using adsorptive stripping voltammetry (AdSV). researchgate.net These modified electrodes facilitate electron transfer and can preconcentrate the analyte on the electrode surface, thereby lowering the limit of detection. rsc.org

Table 3: Performance of Electrochemical Methods for Dinitrophenol Determination

| Method | Electrode | Analyte | Limit of Determination (LOD) | Source |

|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Bismuth Bulk Electrode (BiBE) | 2-Methyl-4,6-dinitrophenol | 0.45 µmol·L⁻¹ | researchgate.net |

| Differential Pulse Voltammetry (DPV) | Hanging Mercury Drop Electrode (HMDE) | 2-Methyl-4,6-dinitrophenol | 1x10⁻⁸ mol·L⁻¹ | researchgate.net |

| Adsorptive Stripping Voltammetry (AdSV) | Hanging Mercury Drop Electrode (HMDE) | 2-Methyl-4,6-dinitrophenol | 1x10⁻⁹ mol·L⁻¹ | researchgate.net |

| Square Wave Voltammetry | Polyazulene/Platinum Electrode | 4-Nitrophenol | 8.23 µM | researchgate.net |

Spectroscopic Quantification Methods

Spectroscopic methods are widely used for the quantitative analysis of compounds in solution, relying on the interaction of electromagnetic radiation with the analyte.

UV-Visible Spectrophotometry for Solution Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Nitrophenols, including this compound, possess chromophoric groups (the nitro-substituted benzene (B151609) ring) that absorb UV-Vis radiation, making them suitable for this type of analysis.

The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The analysis involves measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax). For 2,4-dinitrophenol, a structurally similar compound, the absorbance maximum is observed around 260 nm or 316 nm depending on the conditions. researchgate.netresearchgate.net A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While this method is straightforward, its selectivity can be limited in complex mixtures where other components may also absorb at the same wavelength. chromatographyonline.com

Table 4: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-Methyl-4,6-dinitrophenol | DNOC |

| 2,4-Dinitrophenol | DNP |

| 4-Nitrophenol | - |

| Acetonitrile | - |

| Methanol | - |

| Phosphoric acid | - |

| Formic acid | - |

| Diazomethane | - |

| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA |

Fourier Transform Infrared (FTIR) Spectroscopy for Quantitative Analysis

Fourier Transform Infrared (FTIR) spectroscopy, while widely recognized for its qualitative capabilities in identifying functional groups, can also be effectively employed as a quantitative analytical tool. richmondscientific.com The principle behind quantitative FTIR analysis lies in the Beer-Lambert law, which establishes a direct relationship between the absorbance of a specific infrared band and the concentration of the corresponding chemical compound in a sample. richmondscientific.com For the quantitative analysis of this compound, specific absorption bands corresponding to its unique functional groups would be selected.

The process involves creating a calibration curve by measuring the FTIR spectra of several standard samples with known concentrations of this compound. richmondscientific.com The absorbance intensity or the area of a characteristic peak, free from interference from other sample components, is plotted against the concentration. This calibration curve can then be used to determine the concentration of this compound in unknown samples by measuring their FTIR spectrum under the same conditions. richmondscientific.com Key considerations for accurate quantitative analysis include consistent sample preparation, particularly for techniques like KBr pellets where sample thickness and homogeneity are crucial, and the proper selection of a baseline for peak integration. richmondscientific.comresearchgate.net While FTIR is a powerful tool for analyzing a whole substance, its application for quantifying individual components within a complex mixture can be challenging due to potential peak overlaps. richmondscientific.com

The characteristic vibrational frequencies for the functional groups in this compound are key to its identification and quantification.

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200-3600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| NO₂ (Nitro Group) | Asymmetric Stretching | 1500-1570 |

| NO₂ (Nitro Group) | Symmetric Stretching | 1300-1370 |

| C-O (Phenol) | Stretching | 1180-1260 |

Novel Detection Strategies

Recent advancements in analytical chemistry have led to the development of novel strategies for detecting nitroaromatic compounds with high sensitivity and selectivity. These methods often utilize nanomaterials that interact with the target analyte to produce a measurable signal, such as a change in fluorescence.

Fluorescent nanoprobes, particularly nitrogen-doped carbon quantum dots (N-CDs or N-GQDs), have emerged as a promising platform for the sensitive and selective detection of nitrophenolic compounds. rsc.orgmdpi.com These nanomaterials exhibit strong photoluminescence, which can be selectively "turned off" or quenched in the presence of specific analytes like nitrophenols. rsc.orgbohrium.com The detection mechanism is often attributed to processes like the inner filter effect (IFE) or photoinduced electron transfer (PET) from the excited state of the nanoprobe (the donor) to the electron-deficient nitrophenol molecule (the acceptor). rsc.orgacs.org

For instance, nitrogen-doped carbon dots have been synthesized and successfully applied for the detection of p-nitrophenol (4-NP). rsc.org The fluorescence of the N-CDs is significantly quenched by 4-NP, allowing for its quantification. rsc.org Similarly, nitrogen-doped graphene quantum dots (N-GQDs) have been used to detect 4-NP with a low limit of detection based on Förster resonance energy transfer (FRET). mdpi.com The high sensitivity of these probes allows for the detection of nitrophenols at concentrations relevant to environmental monitoring. rsc.orgmdpi.com While studies have specifically focused on analytes like p-nitrophenol and trinitrophenol (TNP), the underlying principle of fluorescence quenching by electron-deficient nitroaromatic compounds suggests that this strategy is highly applicable for the detection of this compound as well. nih.govacs.org

| Nanoprobe | Target Analyte | Linear Range | Limit of Detection (LOD) |

| Nitrogen-Doped Carbon Dots (N-CDs) | p-Nitrophenol (4-NP) | 0.10–11 µg mL⁻¹ | 22 ng mL⁻¹ rsc.org |

| Nitrogen-Doped Graphene Quantum Dots (N-GQDs) | 4-Nitrophenol (4-NP) | 0.5–100 µM | 95.14 nM mdpi.com |

| Nitrogen and Phosphorus co-doped Carbon Dots (wsNP-Cdots) | Trinitrophenol (TNP) | Not Specified | 23 µM nih.govacs.org |

Sample Preparation and Derivatization for Enhanced Analytical Performance

Effective sample preparation is a critical step for the accurate analysis of this compound, especially when dealing with complex environmental or biological matrices. A common preparation technique involves solid-phase extraction (SPE), which is used to concentrate the analyte and remove interfering substances from a sample. For instance, nitrophenols can be extracted from aqueous solutions using polymeric cartridges. chromatographyonline.com

Furthermore, due to the polar nature of nitrophenols, derivatization is often employed to enhance their analytical performance, particularly for gas chromatography (GC) analysis. researchgate.net Underivatized nitrophenols can exhibit poor peak shapes and low sensitivity in GC systems due to interactions with active sites in the injector port or column. researchgate.netresearchgate.net Derivatization converts the polar phenolic hydroxyl (-OH) group into a less polar, more volatile derivative, thereby improving chromatographic behavior and detection sensitivity. researchgate.net

One common derivatization technique is silylation, where a silylating reagent replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net This "flash-heater derivatization" can be performed directly in the heated GC injector. researchgate.net Another approach, often used for High-Performance Liquid Chromatography (HPLC) with UV detection, involves pre-column derivatization with a reagent that introduces a strongly UV-absorbing chromophore into the molecule, thereby enhancing detection sensitivity. scirp.org

| Derivatization Technique | Reagent Example | Purpose | Applicable Analytical Method |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility, reduce polarity | Gas Chromatography (GC) researchgate.net |

| Benzylation | Benzylammonium salts | Increase volatility, improve detection | Gas Chromatography (GC) researchgate.net |

| Acylation | 4-Nitrobenzoyl Chloride (4-NB-Cl) | Enhance UV absorbance | High-Performance Liquid Chromatography (HPLC) scirp.org |

| Phenylthiocarbamyl (PTC) formation | Phenyl isothiocyanate (PITC) | Increase UV absorbance | High-Performance Liquid Chromatography (HPLC) scholarsresearchlibrary.com |

Future Research Directions and Emerging Paradigms in Dinitrophenol Chemistry

Integration of Experimental and Computational Approaches for Comprehensive Understanding

The synergy between experimental techniques and computational modeling is becoming increasingly crucial for a holistic understanding of dinitrophenols. While experimental methods provide essential real-world data, computational chemistry offers insights into molecular structures, properties, and reaction mechanisms that are often difficult or impossible to obtain through experiments alone.

Computational Approaches: Quantum computational methods like Density Functional Theory (DFT) are powerful tools for investigating the structural stability and reactivity of phenolic compounds, including dinitrophenols. rjpn.org By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the electron-donating and -receiving abilities of a molecule, which are fundamental to its chemical reactivity. rjpn.org For instance, DFT calculations can elucidate the effects of nitro and methyl group substitutions on the electronic structure and reactivity of the phenol (B47542) ring. rjpn.org Time-dependent DFT (TD-DFT) can be used to characterize excited state energies and absorption spectra, providing insights into the photochemical behavior of these compounds. rsc.orgnih.gov

Experimental Validation: Computational findings are most powerful when validated by experimental data. Spectroscopic techniques, such as Fourier-transform infrared (FTIR), FT-Raman, and UV-Vis spectroscopy, provide information about the vibrational modes and electronic transitions of the molecule, which can be compared with theoretical predictions. doi.org For example, the observed absorption spectra of dinitrophenols in different solvents can be correlated with TD-DFT calculations that model the solvent effects, leading to a deeper understanding of how the environment influences their photochemical properties. rsc.org

The integration of these approaches allows for a more complete picture of dinitrophenol chemistry. For example, computational models can predict the most likely sites for electrophilic attack on the phenol ring during nitration, which can then be verified experimentally. This combined approach accelerates the discovery and optimization of new synthetic routes and remediation technologies.

Development of Environmentally Benign Synthesis Routes

Traditional methods for synthesizing dinitrophenols often rely on harsh reagents like mixtures of nitric and sulfuric acids, which pose significant environmental and safety concerns. acs.org Consequently, a major focus of current research is the development of "green" synthesis methodologies that are safer, more efficient, and produce less waste.

Alternative Nitrating Agents: A key area of innovation is the use of alternative, less corrosive nitrating agents. Metal nitrates, such as copper(II) nitrate (B79036) (Cu(NO₃)₂) and iron(III) nitrate (Fe(NO₃)₃), have shown promise as milder and more selective reagents for the nitration of phenols. acs.org These reactions can often be carried out under less acidic conditions and may offer improved regioselectivity, leading to higher yields of the desired isomer. tandfonline.com Other novel nitrating systems that have been explored include combinations of sodium nitrate with acidic salts like magnesium bisulfate (Mg(HSO₄)₂) or sodium bisulfate (NaHSO₄·H₂O) in the presence of wet silica (B1680970) gel. nih.gov

Catalytic and Solvent-Free Methods: The use of catalysts can significantly improve the efficiency and selectivity of nitration reactions. researchgate.net For example, solid acid catalysts can replace corrosive liquid acids, simplifying product purification and catalyst recovery. researchgate.net Microwave-assisted synthesis is another promising green chemistry approach, as it can dramatically reduce reaction times and energy consumption. gordon.eduacs.org Furthermore, developing solvent-free reaction conditions is a key goal to minimize the environmental impact of organic solvents. tandfonline.com

Table 1: Comparison of Traditional and Green Nitration Methods for Phenols

| Feature | Traditional Method (e.g., H₂SO₄/HNO₃) | Green Chemistry Approaches |

|---|---|---|

| Reagents | Concentrated sulfuric and nitric acids | Metal nitrates, solid acids, milder nitrating agents |

| Solvents | Often requires organic solvents | Solvent-free or aqueous media, ionic liquids |

| Conditions | Often harsh, requiring careful temperature control | Milder conditions, microwave irradiation |

| Byproducts | Acidic waste streams, multiple regioisomers | Fewer hazardous byproducts, higher selectivity |

| Safety | High risk due to corrosive and reactive materials | Improved safety profile |

Innovative Strategies for Environmental Remediation and Pollution Control

Dinitrophenols are recognized as significant environmental pollutants due to their toxicity and persistence. nih.govhibiscuspublisher.com This has spurred the development of innovative and effective remediation technologies to remove these compounds from contaminated soil and water.

Advanced Oxidation Processes (AOPs): AOPs are a class of technologies that generate highly reactive oxygen species, such as hydroxyl radicals, to degrade organic pollutants. researchgate.net Methods like the Fenton process (using iron salts and hydrogen peroxide), UV/H₂O₂ treatment, and ozonation have proven effective in breaking down the stable aromatic ring of dinitrophenols. kirj.eenih.gov These processes can lead to the complete mineralization of the pollutant into less harmful substances like carbon dioxide, water, and inorganic ions. kirj.ee Recent research has also explored integrated oxidation and reduction methods to enhance degradation efficiency. nih.gov

Bioremediation: Bioremediation utilizes microorganisms like bacteria, fungi, and yeast to break down pollutants. iipseries.org Several bacterial strains have been identified that can use 2,4-dinitrophenol (B41442) as a source of carbon and energy, effectively mineralizing it. hibiscuspublisher.com Enzymatic remediation, using enzymes like laccase, is another promising approach. nih.gov Laccase can be immobilized on various supports, such as nano-porous silica beads or clays (B1170129), which enhances its stability and allows for reuse, making it a more practical solution for wastewater treatment. nih.govnih.govresearchgate.net

Adsorption Technologies: Adsorption is a widely used method for removing pollutants from water due to its simplicity and efficiency. cerist.dz Activated carbon is a common adsorbent, but research is ongoing to develop more cost-effective alternatives from agricultural waste products like date stones. cerist.dz Other materials being investigated for dinitrophenol removal include chitosan-based composites, metal ferrocyanides, and industrial byproducts like red mud. mdpi.comscielo.org.boresearchgate.net The development of regenerable adsorbents is a key focus, as it allows for the recovery of the adsorbent and the concentrated pollutant, making the process more sustainable. mdpi.com

Table 2: Overview of Remediation Strategies for Dinitrophenol Contamination

| Remediation Strategy | Description | Advantages |

|---|---|---|

| Advanced Oxidation Processes (AOPs) | Utilizes highly reactive radicals to chemically degrade pollutants. researchgate.net | Rapid and effective for a wide range of organic compounds. kirj.ee |

| Bioremediation | Employs microorganisms or their enzymes to break down contaminants. iipseries.org | Environmentally friendly and potentially cost-effective. hibiscuspublisher.com |

| Adsorption | Binds pollutants to the surface of an adsorbent material. cerist.dz | Simple, versatile, and can be highly efficient. researchgate.net |

Exploration of Structure-Reactivity Relationships in Dinitrophenol Isomers

The chemical and physical properties of dinitrophenol isomers are highly dependent on the specific positions of the nitro and methyl groups on the phenolic ring. cdc.gov Understanding these structure-reactivity relationships is fundamental to predicting their environmental fate, designing targeted remediation strategies, and optimizing their synthesis.

The relative positions of the electron-withdrawing nitro groups and the electron-donating hydroxyl and methyl groups influence the molecule's acidity, solubility, and susceptibility to chemical or biological degradation. For instance, the pKa value, a measure of acidity, varies among different dinitrophenol isomers. kirj.ee The arrangement of substituents also affects the electronic properties of the molecule, which in turn dictates its reactivity in processes like photochemical degradation. rsc.org

For example, the presence of a nitro group ortho to the hydroxyl group can lead to intramolecular hydrogen bonding, which can influence the molecule's physical properties and chemical reactivity. The steric hindrance caused by the methyl group in 2-Methyl-4,5-dinitrophenol can also affect how the molecule interacts with catalysts or the active sites of enzymes, potentially influencing its rate of degradation.

Future research will likely involve systematic studies that compare the physicochemical and toxicological properties of a wide range of dinitrophenol isomers. By combining experimental measurements with computational modeling, a more detailed and predictive understanding of how molecular structure dictates reactivity can be achieved. This knowledge is essential for developing more selective synthetic methods and for creating more effective and isomer-specific environmental remediation technologies.

Q & A

Basic: What are the standard analytical methods for detecting DNOC in environmental and biological samples?

Methodological Answer:

DNOC is typically quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) due to its high sensitivity for nitroaromatic compounds. For environmental water samples, solid-phase extraction (SPE) with C18 cartridges is recommended to concentrate analytes. In biological matrices (e.g., blood, urine), enzymatic hydrolysis followed by derivatization with diazomethane improves detection limits . Older studies used colorimetric assays (e.g., Bratton-Marshall method), but these lack specificity due to interference from other nitro compounds .

Key Data:

| Matrix | Method | Detection Limit | Reference |

|---|---|---|---|

| Water | HPLC-MS/MS | 0.1 µg/L | |

| Serum | GC-MS (derivatized) | 5 ng/mL |

Basic: What is the primary mechanism of DNOC toxicity in mammalian systems?

Methodological Answer:

DNOC acts as a mitochondrial uncoupler , disrupting oxidative phosphorylation by transporting protons across the inner mitochondrial membrane. This results in uncontrolled ATP hydrolysis, hyperthermia, and metabolic acidosis. Experimental validation involves measuring oxygen consumption rates in isolated mitochondria using Clark-type electrodes, with dose-dependent reductions in ATP synthesis observed at ≥10 µM DNOC .

Key Finding:

- LD₅₀ (rat, oral): 25–30 mg/kg

- Acute toxicity correlates with lipophilicity (log P = 2.1), enhancing membrane permeability .

Advanced: How can researchers resolve contradictions in reported acute toxicity values for DNOC?

Methodological Answer:

Discrepancies in LD₅₀ values (e.g., 20–35 mg/kg in rats) arise from:

Isomeric purity : Commercial DNOC often contains 2,4- and 2,6-dinitrophenol impurities, which have distinct toxicokinetics .

Exposure route : Inhalation toxicity (LC₅₀ = 150 mg/m³) is underreported compared to oral studies .

Analytical limitations : Older studies used less specific methods, overestimating doses .

Recommendations:

- Use ≥98% pure DNOC (validated by NMR/HPLC).

- Report isomer composition and exposure route explicitly .

Advanced: What experimental design considerations are critical for chronic ecotoxicological studies of DNOC?

Methodological Answer:

Bioaccumulation : DNOC has a bioconcentration factor (BCF) of 6.8–10 L/kg in aquatic organisms. Use steady-state exposure models with measured BAFs (Bioaccumulation Accumulation Factors) from EPA guidelines .

Endpoint selection : Prioritize sublethal effects (e.g., oxidative stress biomarkers like glutathione reductase activity) over mortality .

Environmental relevance : Test at pH 6–8, as DNOC’s ionization state (pKa = 4.4) affects bioavailability .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| BAF (TL4) | 10 L/kg | |

| EC₅₀ (Daphnia magna) | 2.1 mg/L |

Basic: What synthetic routes are used to produce DNOC for research purposes?

Methodological Answer:

DNOC is synthesized via nitration of o-cresol :

Step 1 : Sulfonation of o-cresol at 100°C with concentrated H₂SO₄.

Step 2 : Nitration with HNO₃/H₂SO₄ at 50°C, yielding a mixture of 4,6-dinitro and 2,4-dinitro isomers.

Purification : Recrystallization from ethanol/water to isolate DNOC (melting point: 86°C) .

Yield Optimization:

- Use molar ratios of 1:2.5 (o-cresol:HNO₃) for >90% DNOC purity .

Advanced: How do researchers quantify DNOC metabolites like 2-amino-4-nitrophenol in biological samples?

Methodological Answer:

2-Amino-4-nitrophenol, a reductive metabolite, is detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., ¹³C-DNOC as an internal standard). Sample preparation includes enzymatic deconjugation (β-glucuronidase treatment) and solid-phase extraction .

Key Challenge:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.